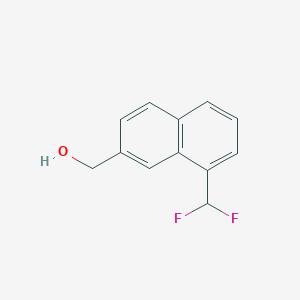

1-(Difluoromethyl)naphthalene-7-methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10F2O |

|---|---|

Molecular Weight |

208.20 g/mol |

IUPAC Name |

[8-(difluoromethyl)naphthalen-2-yl]methanol |

InChI |

InChI=1S/C12H10F2O/c13-12(14)10-3-1-2-9-5-4-8(7-15)6-11(9)10/h1-6,12,15H,7H2 |

InChI Key |

JAEFVNJPHYVXQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)CO)C(=C1)C(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 Difluoromethyl Naphthalene 7 Methanol

Strategic Approaches for Introducing the Difluoromethyl Group onto the Naphthalene (B1677914) Core

The introduction of the difluoromethyl (CF₂H) group is a critical step in the synthesis of the target compound. This can be achieved either by direct difluoromethylation of a pre-functionalized naphthalene precursor or by constructing the naphthalene ring system from a gem-difluoroalkene intermediate.

Direct Difluoromethylation of Naphthalene Precursors

Direct difluoromethylation involves the introduction of the CF₂H group onto a naphthalene ring that already possesses other necessary functionalities, or a handle for their subsequent introduction. This approach often relies on the use of specific difluoromethylating agents and catalytic systems.

Chlorodifluoromethane (ClCF₂H), an inexpensive and abundant industrial chemical, has emerged as a practical difluoromethylating reagent. nih.gov Palladium-catalyzed cross-coupling reactions have been developed for the difluoromethylation of aryl halides, including aryl chlorides and bromides, using ClCF₂H. nih.gov This method represents a significant advancement as it allows for the use of readily available starting materials. The reaction typically proceeds under mild conditions and demonstrates good functional group tolerance.

Another important reagent is (trimethylsilyl)difluoromethane (TMSCF₂H), which can be used in palladium-catalyzed cross-coupling reactions with aryl chlorides and bromides to afford difluoromethylated arenes in good yields. nih.gov These reactions often employ specialized phosphine (B1218219) ligands to facilitate the catalytic cycle.

The following table summarizes representative difluoromethylating agents and their applications:

| Difluoromethylating Agent | Catalytic System/Conditions | Substrate Scope | Reference |

| ClCF₂H | Palladium catalysis | Aryl chlorides, Aryl bromides | nih.gov |

| TMSCF₂H | Palladium catalysis with phosphine ligands | Aryl chlorides, Aryl bromides | nih.gov |

While direct C-H difluoromethylation of naphthalene is challenging, analogous reactions to classical electrophilic aromatic substitutions can be considered. The Vilsmeier-Haack reaction, which is used for the formylation of electron-rich aromatic compounds, employs a Vilsmeier reagent (a chloromethyliminium salt) as the electrophile. chemistrysteps.comwikipedia.org Although weaker than the acylium ions in Friedel-Crafts acylations, this reagent can react with activated naphthalenes. chemistrysteps.comyoutube.com For instance, 2-ethoxynaphthalene (B165321) undergoes formylation, and the regioselectivity is influenced by the position of the electron-donating group. youtube.com However, the direct Friedel-Crafts difluoromethylation of naphthalenes is not a well-established method.

Friedel-Crafts acylation of naphthalenes, on the other hand, is a well-known transformation. The regioselectivity is dependent on the reaction conditions and the substituents present on the naphthalene ring. For example, the acetylation of 2-bromonaphthalene (B93597) has been studied, and the position of acylation can be directed. lookchem.com A plausible, albeit multi-step, approach could involve the Friedel-Crafts acylation of a suitable naphthalene precursor, followed by conversion of the resulting ketone to the difluoromethyl group.

A more direct route involves nucleophilic aromatic substitution on naphthalenes bearing suitable leaving groups. researchgate.net However, the direct nucleophilic substitution with a difluoromethyl nucleophile on an unactivated naphthalene ring is generally difficult.

A promising strategy involves the use of a bifunctional starting material such as 1,7-dibromonaphthalene. Regioselective functionalization of this compound has been demonstrated, where transition metal-catalyzed cross-coupling reactions with boronic acids or amines proceed predominantly at the less hindered 7-position. nih.gov Conversely, bromine-lithium exchange occurs selectively at the 1-position. nih.gov This differential reactivity allows for a sequential functionalization strategy. For instance, the bromo group at the 7-position could be converted to a protected hydroxymethyl group, followed by the difluoromethylation of the bromo group at the 1-position.

The synthesis of 7-bromo-1-naphthoic acid, a commercially available compound, provides a valuable starting point. cymitquimica.comsigmaaldrich.comachemblock.com The carboxylic acid can be a precursor to the difluoromethyl group, potentially through reduction to an aldehyde followed by fluorination, while the bromine atom at the 7-position can be converted to the methanol (B129727) group.

Functionalization of Gem-Difluoroalkene Intermediates in Naphthalene Synthesis

An alternative strategy involves the construction of the naphthalene ring system from precursors that already contain the difluoromethylene unit, specifically gem-difluoroalkenes. These compounds are versatile building blocks in fluorine chemistry. rsc.org

Recent advancements have demonstrated the transition metal-catalyzed functionalization of gem-difluoroalkenes to generate various substructures. nih.gov For instance, a palladium-catalyzed reaction has been developed where a cyclic 1,1-difluoro-1,3-diene, formed from a gem-difluoroalkene, undergoes isomerization to yield a (difluoromethyl)naphthalene product. nih.gov This approach builds the aromatic ring in the later stages of the synthesis. Stereodivergent palladium-catalyzed C-F bond functionalization of gem-difluoroalkenes has also been reported, offering control over the geometry of the resulting monofluoroalkenes. acs.orgnih.gov

The C-F bonds in gem-difluoroalkenes can be activated under base-mediated conditions. researchgate.net This activation can lead to defluorinative functionalization, providing access to a range of fluorinated compounds. While not directly leading to the naphthalene core in one step, these methods can be used to modify fluorinated precursors that are later elaborated into the desired naphthalene structure.

Skeletal Rearrangements and Ring Expansion Strategies for Difluoromethylated Naphthalenes

The construction of the naphthalene skeleton itself can be achieved through various means, with skeletal rearrangements and ring expansion strategies offering elegant solutions for accessing substituted naphthalenes.

A notable strategy for the synthesis of difluoromethylated naphthalenes involves the ring expansion of indene (B144670) derivatives. Recent advancements have demonstrated that a photoredox-enabled functionalized carbon-atom insertion into indene can produce a variety of 2-substituted naphthalenes. evitachem.comrsc.orguwindsor.ca While this method directly yields 2-substituted products, it provides a valuable difluoromethylated naphthalene core that could potentially be further functionalized to achieve the desired 1,7-substitution pattern.

In one such protocol, a reactive difluorodiazo hypervalent iodine(III) reagent facilitates the ring expansion of indene under mild basic conditions at room temperature, providing an efficient route to 2-(difluoromethyl)naphthalene (B2912400) derivatives. wikipedia.org This transition-metal and photocatalyst-free method is particularly attractive for its operational simplicity and good yields. wikipedia.org

Table 1: Representative Indene Ring Expansion for 2-(Difluoromethyl)naphthalene Synthesis This table presents representative conditions and yields for the synthesis of 2-(difluoromethyl)naphthalene from indene, as described in the literature. These are illustrative examples and not the direct synthesis of the target compound.

| Starting Material | Reagent | Catalyst/Conditions | Product | Yield | Reference |

| Indene | Iodonium difluorodiazo reagent | Mild base, room temperature | 2-(Difluoromethyl)naphthalene | Good | wikipedia.org |

| Indene | α-Iodonium diazo compounds | Ru(dtbbpy)3(PF6)2, blue LED, Na2CO3, CH3CN, rt | 2-Substituted Naphthalenes | High | rsc.orguwindsor.ca |

Strategic Approaches for Introducing the Methanol Group onto the Naphthalene Core

Once the naphthalene scaffold is established, the next critical step is the introduction of the methanol group at the 7-position. Several classical and modern organic reactions can be employed for this purpose.

Direct hydroxymethylation of a pre-existing naphthalene ring can be a straightforward approach. This typically involves the reaction with formaldehyde (B43269) in the presence of an acid or base catalyst. evitachem.com The regioselectivity of this reaction would be highly dependent on the directing effects of the substituents already present on the naphthalene ring. For a 1-(difluoromethyl)naphthalene (B1313684) precursor, the electronic properties of the difluoromethyl group would influence the position of electrophilic attack.

A more controlled and widely used method for introducing a hydroxymethyl group is through the reduction of a corresponding carbonyl precursor, such as an aldehyde or a carboxylic acid.

Starting with a suitable naphthalene derivative, a formyl group or a carboxyl group can be introduced at the 7-position via established methods like formylation or carboxylation. For instance, the synthesis of 7-(hydroxymethyl)-2-naphthaldehyde (B8717505) is known and involves the introduction of a formyl group onto a naphthalene derivative. evitachem.com A similar strategy could be envisioned starting from 1-(difluoromethyl)naphthalene.

Once the carbonyl precursor is in place, it can be readily reduced to the corresponding alcohol. Carboxylic acids and their esters can be effectively reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄) or more chemoselective reagents like borane (B79455) (BH₃). idc-online.comlibretexts.orgyoutube.comkhanacademy.org The choice of reducing agent is crucial, especially if other reducible functional groups are present in the molecule. youtube.comkhanacademy.org

Table 2: Representative Reduction of Naphthalene Carbonyl Precursors This table provides examples of reducing agents and conditions for the conversion of naphthalene carbonyl compounds to alcohols. These are general methods applicable to the synthesis of the target compound.

| Starting Material | Reducing Agent | Solvent | Product | Reference |

| Naphthalene-7-carboxylic acid | Lithium aluminum hydride (LiAlH₄) | THF or Ether | Naphthalene-7-methanol | idc-online.comlibretexts.org |

| Naphthalene-7-carboxylic acid | Borane (BH₃) | THF | Naphthalene-7-methanol | youtube.comkhanacademy.org |

| Naphthalene-7-carbaldehyde | Sodium borohydride (B1222165) (NaBH₄) | Ethanol/Methanol | Naphthalene-7-methanol | researchgate.net |

Enantioselective Synthesis of Chiral 1-(Difluoromethyl)naphthalene-7-methanol Derivatives

If the target molecule is intended to be a single enantiomer, an enantioselective synthesis is required. A key strategy to achieve this is through the asymmetric reduction of a prochiral ketone precursor, 1-(difluoromethyl)-7-acetylnaphthalene. The resulting chiral secondary alcohol could then be further elaborated to the target methanol.

The enantioselective reduction of ketones is a well-established field in organic synthesis. wikipedia.org Several catalytic systems are known to provide high levels of enantioselectivity.

Oxazaborolidine Catalysts (CBS Reduction): Corey-Bakshi-Shibata (CBS) catalysts, which are oxazaborolidines derived from chiral amino alcohols, are highly effective for the asymmetric reduction of ketones with borane. mdpi.comyoutube.com These reactions are known for their high enantioselectivity and predictable stereochemical outcome. mdpi.com

Transition Metal Catalysts: Chiral transition metal complexes, particularly those based on ruthenium, rhodium, and iridium, are also powerful catalysts for the enantioselective reduction of ketones. wikipedia.org These catalysts often utilize transfer hydrogenation from sources like isopropanol (B130326) or formic acid, or direct hydrogenation with H₂ gas. wikipedia.org For aryl ketones, catalysts like Ru-BINAP have shown excellent performance. wikipedia.org

Table 3: Representative Catalysts for Enantioselective Ketone Reduction This table lists common catalysts and reagents used for the enantioselective reduction of prochiral ketones, which could be applied to a suitable precursor for the target molecule.

| Catalyst System | Reductant | Substrate Type | Enantiomeric Excess (ee) | Reference |

| (S)-CBS catalyst | Borane (BH₃) | Aryl ketones | High (up to >99%) | mdpi.comyoutube.com |

| Ru(II)-chiral diamine-diphosphine | Isopropanol | Aryl ketones | High | wikipedia.org |

| Rh(I)-chiral diphosphine | H₂ | Ketones | High | wikipedia.org |

| Spiroborate esters | Borane-dimethyl sulfide | Aromatic ketones | Up to 99% | nih.gov |

By employing one of these enantioselective reduction methods on a suitable ketonic precursor, it would be possible to synthesize chiral this compound derivatives with high optical purity.

Enantioselective Desymmetrization of Difluoromethylene Groups

Enantioselective desymmetrization is a powerful strategy for creating stereocenters. In the context of the target molecule, this could theoretically be applied to a precursor containing a difluoromethylene (CF2) group. The goal would be to selectively replace one of the two fluorine atoms with another group, thereby generating a chiral center. This represents a significant challenge due to the high strength of C-F bonds. However, advances in catalysis have begun to address this. While the analogous desymmetrization of methylene (B1212753) (CH2) groups via C-H activation is a more established field, the selective activation of a single C-F bond in a CF2 group is a frontier in organofluorine chemistry. Such a transformation would likely involve a chiral transition-metal catalyst capable of distinguishing between the two enantiotopic fluorine atoms. A related strategy involves the asymmetric synthesis of fluorinated carbocycles through the enantioselective dihydroxylation of a precursor, followed by a diastereoselective fluorination step, demonstrating the principle of sequential desymmetrization and functionalization. nih.gov

Application of Chiral Catalytic Systems (e.g., Palladium-Chiral Ligand Complexes)

Chiral catalytic systems are fundamental to modern asymmetric synthesis. For a molecule like this compound, palladium catalysts bearing chiral ligands are particularly relevant. These systems excel at a variety of transformations, including cross-coupling and C-H functionalization, that could be used to construct the target molecule with high enantioselectivity.

A small collection of "privileged" ligand scaffolds have proven effective across numerous reaction types. acs.org Chiral bis(oxazoline) (BOX) ligands, for example, are highly attractive C2-symmetric bidentate ligands used with various transition metals, including palladium. acs.org Palladium complexes with BOX ligands can create a specific chiral environment around the metal center, influencing the stereochemical outcome of a reaction. acs.org Another important class of ligands is mono-N-protected amino acids (MPAAs), which have been successfully used in palladium-catalyzed enantioselective C-H activation. acs.org The ligand coordinates to the palladium(II) center in a bidentate fashion, effectively transferring its chiral information to the substrate during the catalytic cycle. acs.org

A plausible synthetic route could involve the enantioselective C-H functionalization of a pre-existing naphthalene derivative using such a Pd-chiral ligand complex to install either the difluoromethyl or the hydroxymethyl precursor group.

| Catalyst System | Ligand Type | Potential Application in Synthesis | Reference |

| (BOX)Pd(II) Complexes | Bis(oxazoline) | Asymmetric cross-coupling to form C-C bonds | acs.org |

| (MPAA)Pd(II) Complexes | Mono-N-Protected Amino Acid | Enantioselective C-H functionalization/activation | acs.org |

Catalytic Systems Employed in the Synthesis of this compound

The construction of the target molecule relies on the strategic installation of two distinct functional groups onto the naphthalene core. This can be achieved through a variety of catalytic systems, each with its own advantages in terms of reactivity, selectivity, and substrate scope.

Transition Metal Catalysis (e.g., Palladium, Copper, Rhodium, Nickel)

Transition metals are the workhorses of modern organic synthesis, and their application would be crucial for synthesizing this compound. nih.gov

Palladium: Palladium catalysis is exceptionally versatile. It can be used for cross-coupling reactions like Suzuki and Sonogashira to build the carbon framework of the naphthalene derivative. nih.gov Furthermore, palladium is instrumental in difluoromethylation reactions. Recent advances have described the Pd-catalyzed transfer of difluorocarbene (:CF2) to couple boronic acids, yielding (difluoromethyl)arenes. acs.org Mechanistic studies suggest that a Pd=CF2 complex is a key intermediate in this process. acs.org

Copper: Copper catalysis is also prominent, particularly in fluoroalkylation reactions. It can be used in combination with palladium or on its own to introduce fluorine-containing groups. researchgate.net For instance, copper(I)-catalyzed C-H functionalization has been used for the amination of naphthoquinones, demonstrating its utility in modifying naphthalene scaffolds. rsc.org

Nickel and Rhodium: Nickel and Rhodium also offer unique reactivity. They are often used in cross-coupling and C-H activation reactions and could serve as alternatives or complements to palladium and copper systems for the synthesis of functionalized naphthalenes. nih.govnih.gov

| Metal | Reaction Type | Example Application | Reference |

| Palladium | Cross-Coupling / Difluoromethylation | Coupling of arylboronic acids with a difluorocarbene source. | acs.org |

| Copper | C-H Functionalization | Oxidative coupling of amines with naphthoquinones. | rsc.org |

| Nickel | Fluoroalkylation | Reactions involving gem-difluoroalkenes. | nih.gov |

| Iron | Friedel-Crafts | Lewis-acid catalyzed reaction of 2,2-difluoro-1-arylethyl phosphates. | rsc.org |

Lewis Acid Catalysis in Naphthalene Derivative Synthesis

Lewis acid catalysis is a classic yet powerful tool for modifying aromatic rings like naphthalene. Lewis acids can activate substrates or reagents, facilitating reactions such as Friedel-Crafts alkylations and acylations. In the synthesis of naphthalene derivatives, various Lewis acids have been employed to control reactivity and selectivity. elsevier.comresearchgate.net

For instance, aluminum chloride (AlCl3) has been found to be an effective catalyst for the alkylation of naphthalene. elsevier.com Iron(III) triflate (Fe(OTf)3) has been used to catalyze the Friedel-Crafts reaction of 2,2-difluoro-1-arylethyl phosphates with electron-rich arenes to produce difluoromethylated diarylmethanes, a reaction type that could be adapted for the target molecule. rsc.org Boron trifluoride (BF3) is another common Lewis acid used in the synthesis of naphthalene skeletons. nih.gov These catalysts function by coordinating to a reactant, increasing its electrophilicity and promoting substitution onto the electron-rich naphthalene ring.

| Lewis Acid | Reaction Type | Solvent | Reference |

| Aluminum Chloride (AlCl3) | Alkylation | Dichloromethane | elsevier.com |

| Iron(III) Triflate (Fe(OTf)3) | Friedel-Crafts Reaction | Not specified | rsc.org |

| Boron Trifluoride (BF3) | Dearomatization/Functionalization | Not specified | nih.gov |

Organocatalysis and Metal-Free Synthetic Protocols

In a move towards more sustainable and "green" chemistry, organocatalysis and metal-free protocols have emerged as powerful alternatives to traditional transition-metal-based methods. These approaches avoid potentially toxic and expensive heavy metals.

Chiral phosphoric acids (CPAs) are a prominent class of organocatalysts that have been successfully applied to the asymmetric synthesis of chiral gem-difluorinated compounds. nih.gov For example, a CPA-catalyzed asymmetric cyclization has been developed to produce chiral 2,2-difluoro-spiroindanone-dihydroquinazolinones with excellent enantioselectivities. nih.gov This highlights the potential for organocatalysis to install the chiral difluoromethylated center in the target molecule.

Mechanochemistry, which uses mechanical force (e.g., ball-milling) to drive chemical reactions, offers a solvent-free synthetic route. A mechanochemical strategy has been successfully used for the regioselective amination of naphthalene-1,4-dione in minutes without the need for solvents or heating, demonstrating a clean and efficient way to functionalize the naphthalene core. rsc.org

Considerations for Scalability and Potential Industrial Production Methodologies

Transitioning a synthetic route from a laboratory scale to industrial production introduces a new set of challenges. Key considerations include cost, safety, efficiency, and environmental impact. The synthesis of 1,6-dimethoxynaphthalene (B30794) provides a useful case study in process optimization for large-scale production. researchgate.net The study found that factors such as the choice of solvent, the method of adding reagents (like sodium hydroxide), and the amount of the methylating agent were critical in maximizing yield (>99%) and purity (>98%), thereby reducing downstream processing costs. researchgate.net

For the industrial synthesis of this compound, similar factors would need to be meticulously optimized:

Cost and Availability of Reagents: The cost of difluoromethylating agents and specialized chiral ligands for catalytic systems would be a major factor.

Catalyst Efficiency: The catalyst's turnover number (TON) and turnover frequency (TOF) must be high to be economically viable. Catalyst recovery and reuse are also important considerations.

Process Safety: The handling of potentially hazardous reagents and managing exothermic reactions are critical safety concerns on an industrial scale.

Reaction Conditions: Optimizing temperature, pressure, and reaction time is essential for maximizing yield and minimizing energy consumption. researchgate.net

Purification: Developing a robust, efficient, and scalable purification process (e.g., crystallization instead of chromatography) is crucial for obtaining the final product with the required purity.

Green Chemistry Principles: Implementing metal-free protocols, such as organocatalysis or mechanochemistry, could offer significant advantages in terms of reduced waste and environmental impact. rsc.org The use of mechanochemical ball-milling, for example, has been shown to be viable for gram-scale synthesis with short reaction times and no solvent waste. rsc.org

Chemical Reactivity and Transformation Pathways of 1 Difluoromethyl Naphthalene 7 Methanol

Reactions Involving the Difluoromethyl Functionality

The difluoromethyl (-CF₂H) group is a unique structural motif that significantly influences the electronic properties and reactivity of the naphthalene (B1677914) core. It is considered a lipophilic bioisostere for functional groups like hydroxyl (-OH) or thiol (-SH) and is known for its ability to act as a hydrogen bond donor. nih.govrsc.org The high strength of the carbon-fluorine bond makes this group generally stable, but specific conditions can enable its transformation.

Nucleophilic Substitution Reactions at C-F Bonds

The carbon-fluorine bond is the strongest single bond to carbon, making nucleophilic substitution on alkyl fluorides, including the difluoromethyl group, challenging. rsc.org Intermolecular S_N2 reactions at the C-F bond are typically very slow and difficult to achieve under standard conditions. rsc.org

However, intramolecular nucleophilic substitution can be significantly accelerated. rsc.org If a suitable nucleophile is present elsewhere in the molecule, a process known as intramolecular defluorinative cyclization can occur. The feasibility of such reactions depends on factors like the nature of the nucleophile (e.g., O- or N-nucleophiles), the size of the ring being formed, and the conformational rigidity of the starting molecule. rsc.org Studies on related alkyl fluorides have shown that these intramolecular S_N2 reactions proceed with a complete inversion of configuration, confirming the reaction mechanism. rsc.org While direct examples involving 1-(difluoromethyl)naphthalene-7-methanol are not prominent, the principle suggests that derivatization of the 7-methanol group into a potent nucleophile could potentially lead to intramolecular C-F substitution under specific conditions.

Reductive Transformations of the Difluoromethyl Group (e.g., to Methyl)

Selective reduction of a difluoromethyl group is a key transformation in medicinal chemistry for fine-tuning molecular properties. This typically involves the cleavage of one or both C-F bonds and their replacement with C-H bonds.

One prominent method is hydrodefluorination (HDF), which can convert a trifluoromethylarene into a difluoromethylarene. nih.gov Mechanistic studies suggest this can proceed via the formation of a radical anion, which then expels a fluoride (B91410) ion. ccspublishing.org.cn Applying this concept, the difluoromethyl group could potentially be reduced further to a monofluoromethyl or methyl group. For instance, sequential cleavage of C(sp³)–F bonds has been observed in the hydrodefluorination of some benzotrifluoride (B45747) derivatives to yield fluoromethylbenzene, indicating that such multi-step reductions are feasible. e-century.us

Photochemical methods have also emerged as powerful tools for reductive C-F transformations. Organophotoredox catalysis, for example, can achieve the hydrodefluorination of trifluoromethylarenes to difluoromethylarenes and is applicable to complex molecules, including drugs. nih.gov These protocols often tolerate a wide range of functional groups, suggesting that the methanol (B129727) group in this compound would likely be compatible with such a transformation.

Table 1: Examples of Reductive Defluorination Conditions on Related Structures

| Starting Material Type | Reagent/Catalyst System | Transformation | Source(s) |

| Trifluoromethylarenes | Organophotocatalyst (e.g., Miyake phenoxazine), H-atom donor | Ar-CF₃ → Ar-CF₂H | nih.gov |

| Bis(trifluoromethyl)arenes | Magnesium metal, Brønsted acid | Ar-(CF₃)₂ → Ar-(CF₂H)(CF₃) | ccspublishing.org.cn |

| Trifluoroacetamides | Diaryl ketone photocatalyst, Lewis acid | R-CO-CF₃ → R-CO-CF₂-Alkyl | nih.gov |

Oxidative Pathways Affecting the Difluoromethyl Group

The difluoromethyl group is generally resistant to chemical oxidation due to the strong C-F bonds. However, reactions can be induced under specific, often harsh, conditions, typically targeting the benzylic C-H bond within the -CF₂H group.

Electrochemical oxidation represents a powerful method for initiating reactions of highly stable compounds. youtube.com While direct oxidation of this compound is not documented, studies on related compounds provide insight. For example, the electrochemical oxidation of sodium difluoromethanesulfinate (HCF₂SO₂Na) generates difluoromethyl radicals (•CF₂H), which can then be used to functionalize other molecules, such as indoles. nih.gov This indicates that an oxidative pathway can initiate reactivity from a CF₂H-containing precursor.

Furthermore, strategies involving oxidative benzylic C-H fluorination have been developed, which transform a benzyl (B1604629) group into a difluoromethyl group in a two-step process involving an initial fluorination followed by an oxidative C-H fluorination step. nih.gov This implies that the C-H bond of the difluoromethyl group is susceptible to oxidative cleavage under specific conditions, potentially leading to a trifluoromethyl group, although this is a challenging transformation. The high energy required for these processes is underscored by work on the electrochemical oxidation of per- and polyfluorinated alkyl substances (PFAS), which require high current densities to break the C-F bonds. youtube.com

Advanced Studies in C-F Bond Activation

The selective activation and functionalization of C-F bonds is a significant challenge in modern organic chemistry and has led to the development of advanced catalytic methods. acs.org

Transition Metal Catalysis: Palladium and nickel catalysts are central to many C-F activation strategies. For instance, palladium-catalyzed intramolecular insertion reactions of o-bromophenyl-bearing 1,1-difluoroallenes have been used to construct difluoromethylated naphthalenes. nih.gov This demonstrates a sophisticated ring-construction strategy that forms a C-C bond involving a difluoro-moiety. Nickel catalysis has also been employed for the difluoromethylation of arylboronic acids, proceeding through a proposed Ni(III) intermediate. rsc.org

Photoredox Catalysis: Light-mediated photoredox catalysis has enabled novel C-F transformations under mild conditions. This approach can be used for the defluorinative alkylation of trifluoroacetates, where a photocatalyst initiates a radical chain reaction. nih.gov Similarly, combining photoredox catalysis with a Lewis acid can enable the selective cleavage of a single C-F bond in trifluoromethylarenes to generate an aryldifluoromethyl radical, which can then participate in further reactions. ccspublishing.org.cn

Lewis Acid/Base Activation: A conceptually different approach involves using a combination of a strong base and a weak Lewis acid to deprotonate the C-H bond of the Ar-CF₂H group. This generates a nucleophilic Ar-CF₂⁻ synthon, which can then react with a wide array of electrophiles. acs.org This method effectively unmasks the difluoromethyl group as a reactive nucleophile, enabling the construction of new benzylic difluoromethylene linkages (Ar-CF₂-R). acs.org

Table 2: Advanced C-F Bond Activation Strategies

| Activation Method | Catalyst/Reagent System | Transformation Type | Source(s) |

| Transition Metal Catalysis | Palladium Catalyst | Intramolecular C-C bond formation | nih.gov |

| Photoredox Catalysis | Photocatalyst + Lewis Acid | Generation of aryldifluoromethyl radicals | ccspublishing.org.cn |

| Lewis Acid/Base Activation | Brønsted superbase + Lewis acid | Generation of nucleophilic Ar-CF₂⁻ synthons | acs.org |

Reactions Involving the Methanol Functionality

The primary alcohol group at the 7-position of the naphthalene ring is a versatile handle for a variety of chemical transformations, most notably oxidation.

Oxidation Reactions (e.g., to Aldehyde, Carboxylic Acid)

The benzylic alcohol of this compound can be readily oxidized to the corresponding aldehyde and subsequently to the carboxylic acid using a range of standard and specialized oxidizing agents.

The conversion of the alcohol to the aldehyde can be achieved using methods like the Swern oxidation. nih.gov For the subsequent oxidation of the aldehyde to the carboxylic acid, several reagents are available. While traditional chromium-based reagents like the Jones reagent are effective, their toxicity often leads to the selection of alternative methods, especially if the product is intended for biological studies. nih.gov

Milder and more selective oxidation methods include the use of Oxone (potassium peroxymonosulfate) or organocatalyzed aerobic oxidation. nih.gov Naphthalene dioxygenase enzymes have also been shown to oxidize methyl groups on naphthalene rings first to benzylic alcohols and then to the corresponding carboxylic acids, demonstrating a biocatalytic route for this transformation. mdpi.com The existence and utility of the related compound 1-(difluoromethyl)naphthalene-7-carboxylic acid further confirms that this oxidation pathway is a common and important transformation. ccspublishing.org.cn

Table 3: Oxidation of the Methanol Functionality

| Transformation | Reagent/Method | Product | Source(s) |

| Alcohol to Aldehyde | Swern Oxidation | 1-(Difluoromethyl)naphthalene-7-carbaldehyde | nih.gov |

| Aldehyde to Carboxylic Acid | Oxone | 1-(Difluoromethyl)naphthalene-7-carboxylic acid | nih.gov |

| Aldehyde to Carboxylic Acid | Aerobic Oxidation (N-hydroxyphthalimide catalyst) | 1-(Difluoromethyl)naphthalene-7-carboxylic acid | nih.gov |

| Methyl to Carboxylic Acid (Analogy) | Naphthalene Dioxygenase | Naphthalene Carboxylic Acid | mdpi.com |

Substitution Reactions of the Hydroxyl Group

The primary alcohol functionality in this compound is a key site for synthetic modification. The hydroxyl group can be readily substituted to introduce a variety of other functional groups, thereby expanding the synthetic utility of the parent molecule.

One of the most common transformations of a primary alcohol is its conversion to a halide. This can be achieved using a range of standard halogenating agents. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would be expected to yield the corresponding 7-(chloromethyl)- and 7-(bromomethyl)-1-(difluoromethyl)naphthalene, respectively. These halogenated derivatives are versatile intermediates for subsequent nucleophilic substitution reactions.

Similarly, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270). These sulfonated esters are highly susceptible to displacement by a wide array of nucleophiles, providing access to a broad spectrum of derivatives.

Table 1: Exemplary Substitution Reactions of the Hydroxyl Group This table presents predicted reactions based on the general reactivity of primary alcohols.

| Reagent(s) | Expected Product | Reaction Type |

| SOCl₂ | 7-(Chloromethyl)-1-(difluoromethyl)naphthalene | Chlorination |

| PBr₃ | 7-(Bromomethyl)-1-(difluoromethyl)naphthalene | Bromination |

| TsCl, Pyridine | 1-(Difluoromethyl)-7-(((4-methylphenyl)sulfonyl)oxymethyl)naphthalene | Tosylation |

| MsCl, Pyridine | (1-(Difluoromethyl)naphthalen-7-yl)methyl methanesulfonate | Mesylation |

Esterification and Etherification Reactions

The hydroxyl group of this compound readily undergoes esterification and etherification, two fundamental transformations in organic synthesis.

Esterification: The reaction of this compound with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) leads to the formation of an ester. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. researchgate.netnih.govyoutube.com For example, reacting this compound with acetic acid in the presence of sulfuric acid would yield (1-(difluoromethyl)naphthalen-7-yl)methyl acetate. Alternatively, for more sensitive substrates or to achieve higher yields, the use of an acid chloride or anhydride (B1165640) with a base like pyridine is often preferred. youtube.com

Etherification: The synthesis of ethers from this compound can be accomplished through several methods. The Williamson ether synthesis, a classic method, would involve deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, followed by reaction with an alkyl halide. acs.org For instance, reaction with methyl iodide would produce 7-(methoxymethyl)-1-(difluoromethyl)naphthalene. Another approach is acid-catalyzed etherification, particularly for the synthesis of symmetrical ethers, though it is less controlled for producing unsymmetrical ethers. wikipedia.orgnih.gov More modern methods, such as using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in methanol or ethanol, can chemoselectively convert benzylic alcohols to their corresponding ethers. acs.org Recently, alkoxyhydrosilanes have been shown to be effective mediators for the cross-etherification of secondary benzylic alcohols with aliphatic alcohols. researchgate.net

Table 2: Predicted Esterification and Etherification Reactions This table presents predicted reactions based on established synthetic methodologies.

| Reaction Type | Reagent(s) | Expected Product |

| Fischer Esterification | CH₃COOH, H₂SO₄ (cat.) | (1-(Difluoromethyl)naphthalen-7-yl)methyl acetate |

| Acylation | CH₃COCl, Pyridine | (1-(Difluoromethyl)naphthalen-7-yl)methyl acetate |

| Williamson Ether Synthesis | 1. NaH; 2. CH₃I | 7-(Methoxymethyl)-1-(difluoromethyl)naphthalene |

| Reductive Etherification | Alcohol, Acid Catalyst | 7-(Alkoxymethyl)-1-(difluoromethyl)naphthalene |

Reactions Involving the Naphthalene Aromatic Core

The naphthalene ring system of this compound is susceptible to a variety of reactions that allow for further functionalization of the aromatic core.

Electrophilic Aromatic Substitution Reactions

Naphthalene undergoes electrophilic aromatic substitution more readily than benzene (B151609). libretexts.org The position of substitution on the naphthalene ring is influenced by both the inherent reactivity of the naphthalene core and the directing effects of the existing substituents. The α-positions (1, 4, 5, and 8) are generally more reactive than the β-positions (2, 3, 6, and 7). semanticscholar.orgnih.gov

In this compound, the difluoromethyl group (-CHF₂) at the 1-position is an electron-withdrawing and deactivating group, while the hydroxymethyl group (-CH₂OH) at the 7-position is a weakly activating ortho-, para-directing group. However, due to the fused ring system, the directing effects are more complex than in a simple benzene ring. nih.gov

For an incoming electrophile, several positions could be targeted. The electron-withdrawing -CHF₂ group will deactivate the ring it is attached to, particularly the peri-position (position 8). The -CH₂OH group at the 7-position would direct incoming electrophiles to the 8-position (ortho) and the 5-position (para-like). Given the deactivating nature of the -CHF₂ group, substitution on the same ring is less likely. Therefore, electrophilic attack is most probable to occur on the other ring, at positions 2, 4, or 5. The precise outcome would depend on the specific electrophile and reaction conditions. For example, nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would likely lead to a mixture of isomers, with substitution at the more activated positions of the second ring. youtube.com

Table 3: Potential Products of Electrophilic Aromatic Substitution This table presents predicted products based on the principles of electrophilic aromatic substitution on substituted naphthalenes.

| Reaction | Reagent(s) | Potential Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Isomeric mixture, e.g., 1-(Difluoromethyl)-7-(hydroxymethyl)-x-nitronaphthalene (x = 2, 4, or 5) |

| Bromination | Br₂, FeBr₃ | Isomeric mixture, e.g., x-Bromo-1-(difluoromethyl)-7-(hydroxymethyl)naphthalene (x = 2, 4, or 5) |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Isomeric mixture, e.g., x-Acetyl-1-(difluoromethyl)-7-(hydroxymethyl)naphthalene (x = 2, 4, or 5) |

Cross-Coupling Reactions for Naphthalene Functionalization

To achieve more regioselective functionalization of the naphthalene core, cross-coupling reactions are invaluable tools. These reactions typically require the pre-functionalization of the naphthalene ring with a halide or a triflate, which can then be coupled with a variety of partners.

For this compound, a bromo or iodo group could be introduced onto the naphthalene core via electrophilic halogenation, as described previously. This halogenated derivative can then participate in various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Reaction of a halo-derivative of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base would introduce a new carbon-carbon bond. This is a highly versatile method for creating biaryl compounds or introducing alkyl or vinyl groups.

Heck-Mizoroki Coupling: The coupling of the halogenated naphthalene with an alkene in the presence of a palladium catalyst and a base would result in the formation of a new carbon-carbon bond at the vinylic position. mdpi.comlibretexts.org

Sonogashira Coupling: This reaction involves the coupling of the halogenated naphthalene with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an alkynylnaphthalene derivative. researchgate.netdntb.gov.ua

Negishi Coupling: This involves the reaction of the halogenated naphthalene with an organozinc reagent, catalyzed by a palladium or nickel catalyst. youtube.com

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the halogenated naphthalene with an amine in the presence of a palladium catalyst and a strong base.

Table 4: Examples of Cross-Coupling Reactions for Naphthalene Functionalization This table illustrates potential cross-coupling reactions assuming prior halogenation of the naphthalene core.

| Reaction Name | Coupling Partner | Expected Product Structure |

| Suzuki-Miyaura | Phenylboronic acid | Phenyl-substituted this compound |

| Heck-Mizoroki | Styrene | Styryl-substituted this compound |

| Sonogashira | Phenylacetylene | (Phenylethynyl)-substituted this compound |

| Negishi | Phenylzinc chloride | Phenyl-substituted this compound |

| Buchwald-Hartwig | Aniline | (Phenylamino)-substituted this compound |

Cycloaddition and Annulation Reactions in Naphthalene Synthesis

While cycloaddition and annulation reactions are primarily used for the synthesis of the naphthalene core itself, they can also be employed to construct more complex polycyclic systems starting from a pre-existing naphthalene derivative.

Diels-Alder Reaction: The naphthalene ring can act as a diene in a Diels-Alder reaction, although this typically requires harsh conditions or specific activation of the naphthalene ring or the dienophile. semanticscholar.orgacs.orgresearchgate.net The reaction of this compound with a strong dienophile, such as maleic anhydride or a reactive acetylene, could potentially lead to the formation of a polycyclic adduct. However, the aromaticity of the naphthalene ring makes it a reluctant diene.

Annulation Reactions: Annulation reactions involve the formation of a new ring onto an existing one. Various metal-catalyzed and acid-catalyzed annulation strategies have been developed for the synthesis of polycyclic aromatic compounds from naphthalene derivatives. For example, a suitably functionalized derivative of this compound could undergo an intramolecular cyclization to form a new fused ring.

Participation in Multi-Component Reaction Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly efficient synthetic strategies. nih.govacs.org Naphthalene derivatives can participate in such reactions, often through their functional groups.

Ugi and Passerini Reactions: If the hydroxymethyl group of this compound is first oxidized to the corresponding aldehyde, 1-(difluoromethyl)naphthalene-7-carbaldehyde, this aldehyde can then be a key component in MCRs like the Ugi and Passerini reactions.

Ugi Reaction: The aldehyde would react with an amine, an isocyanide, and a carboxylic acid to form a complex α-acylamino amide. nih.govacs.orgrsc.orgnih.govacs.org

Passerini Reaction: The aldehyde could react with an isocyanide and a carboxylic acid to yield an α-acyloxy amide. nih.govwikipedia.orgorganic-chemistry.orgtechniques-ingenieur.frnih.gov

These reactions would allow for the rapid construction of complex, peptide-like molecules incorporating the 1-(difluoromethyl)naphthalene (B1313684) scaffold, demonstrating the potential for creating diverse molecular libraries from this starting material.

Strategies for Directed Derivatization and Structural Modification of this compound

The structural modification of this compound into various derivatives is primarily centered around the reactivity of its two main functional components: the hydroxymethyl group at the 7-position and the difluoromethylated naphthalene core. These sites allow for a range of chemical transformations, enabling the synthesis of a library of compounds for further research and application.

The primary alcohol of this compound is a versatile handle for derivatization. Standard organic transformations can be readily applied to this functional group to introduce a variety of new moieties.

One of the most common derivatization strategies involves the oxidation of the primary alcohol to an aldehyde or a carboxylic acid. This transformation opens up a vast landscape of subsequent chemical reactions. For instance, the resulting aldehyde can undergo reductive amination to form various amines or participate in Wittig-type reactions to introduce carbon-carbon double bonds. The carboxylic acid derivative, on the other hand, can be converted into esters, amides, or other acid derivatives through well-established protocols.

Esterification and etherification reactions represent another major pathway for modifying the alcohol group. Reaction with acyl chlorides or carboxylic anhydrides under basic conditions can yield a wide array of esters. Similarly, etherification, for example, through the Williamson ether synthesis by first converting the alcohol to its alkoxide, allows for the introduction of diverse alkyl or aryl groups.

The naphthalene ring itself, activated by the difluoromethyl and hydroxymethyl substituents, can also be a site for further modification, primarily through electrophilic aromatic substitution or cross-coupling reactions. The directing effects of the existing groups will influence the position of new substituents. While the difluoromethyl group is generally deactivating and meta-directing, the hydroxymethyl group (or its derivatives) can influence the regioselectivity of these reactions.

Palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, are powerful tools for introducing new carbon-carbon or carbon-heteroatom bonds to the naphthalene core. acs.org These reactions would typically require prior functionalization of the naphthalene ring, for instance, through halogenation, to introduce a suitable coupling partner.

The following tables summarize some of the key strategies for the directed derivatization of this compound, along with typical reagents and expected products.

Table 1: Derivatization via the Hydroxymethyl Group

| Reaction Type | Reagent(s) | Product Type |

| Oxidation | Pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane | Aldehyde |

| Oxidation | Potassium permanganate (B83412) (KMnO4), Jones reagent | Carboxylic Acid |

| Esterification | Acyl chloride, Pyridine | Ester |

| Etherification | Sodium hydride (NaH), Alkyl halide | Ether |

Table 2: Derivatization via the Naphthalene Ring

| Reaction Type | Reagent(s) | Product Type |

| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Halogenated Naphthalene |

| Nitration | Nitric acid (HNO3), Sulfuric acid (H2SO4) | Nitronaphthalene |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Arylated Naphthalene |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | Alkynylated Naphthalene |

These derivatization strategies allow for the systematic modification of the parent compound, this compound, providing a means to explore the structure-activity relationships in various contexts.

Mechanistic Investigations of Chemical Processes Involving 1 Difluoromethyl Naphthalene 7 Methanol

Elucidation of Reaction Pathways and Intermediates

The chemical reactivity of 1-(Difluoromethyl)naphthalene-7-methanol is primarily dictated by the alcohol moiety and the difluoromethyl group attached to the naphthalene (B1677914) framework. Reactions involving this compound can be categorized based on the transformation of these functional groups.

Reactions at the Methanol (B129727) Group:

Oxidation: The primary alcohol group can be oxidized to the corresponding aldehyde, 1-(difluoromethyl)naphthalene-7-carbaldehyde, or further to the carboxylic acid, 1-(difluoromethyl)naphthalene-7-carboxylic acid. Typical reaction pathways for such oxidations involve the formation of a chromate (B82759) ester or a similar intermediate when using chromium-based reagents, or proceed via a concerted mechanism with reagents like Dess-Martin periodinane.

Etherification: Williamson ether synthesis represents a common pathway to form ethers from the alcohol. This SN2 reaction would involve the deprotonation of the alcohol with a base (e.g., sodium hydride) to form a nucleophilic alkoxide intermediate. This intermediate then attacks an alkyl halide to yield the corresponding ether. youtube.com

Esterification: The Fischer-Speier esterification pathway involves the reaction of the alcohol with a carboxylic acid under acidic catalysis. This proceeds through the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, leading to a tetrahedral intermediate which then eliminates water to form the ester.

Reactions Involving the Difluoromethyl Group:

The difluoromethyl (CHF₂) group is generally stable. However, under specific conditions, it can participate in reactions. For instance, nucleophilic aromatic substitution (SNAr) could be possible if a suitable leaving group is present on the naphthalene ring, though the CHF₂ group itself is an electron-withdrawing group that would deactivate the ring towards electrophilic substitution but could activate it for nucleophilic attack.

Identification and Characterization of Transition States

The transition states in reactions involving this compound would be characteristic of the specific reaction type.

For SN2 reactions , such as the Williamson ether synthesis, the transition state would involve a trigonal bipyramidal geometry at the carbon atom of the attacking alkyl halide. The nucleophilic oxygen from the deprotonated 1-(difluoromethyl)naphthalen-7-yl)methoxide, the carbon atom, and the leaving group would be collinear. researchgate.net

In oxidation reactions , the nature of the transition state is dependent on the oxidant. For a Swern oxidation, it would involve a chlorosulfonium ylide.

For esterification , the key transition state occurs during the formation and collapse of the tetrahedral intermediate. The stability of this transition state is influenced by steric hindrance around the alcohol and the electronic nature of the carboxylic acid.

Understanding the Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

The choice of catalysts and reagents is critical in directing the outcome of reactions involving this compound.

Catalysts in Etherification: In phase-transfer catalysis for etherification, catalysts like quaternary ammonium (B1175870) salts are used to transport the alkoxide from an aqueous or solid phase to an organic phase containing the alkyl halide, thereby increasing the reaction rate.

Reagents for Selective Oxidation: The selectivity between the aldehyde and carboxylic acid products is controlled by the choice of oxidizing agent. Mild reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane will selectively yield the aldehyde. Stronger oxidants like potassium permanganate (B83412) or chromic acid will typically lead to the carboxylic acid.

Base Selection: In reactions requiring deprotonation of the alcohol, the choice of base is important. Strong, non-nucleophilic bases like sodium hydride are often preferred for Williamson ether synthesis to avoid side reactions. youtube.com In contrast, weaker bases may be used in other contexts to prevent unwanted reactions on the naphthalene ring.

Catalysts for C-F Bond Activation: While challenging, transformations of the difluoromethyl group could potentially be achieved using transition metal catalysts. For instance, palladium or nickel complexes have been used for the cross-coupling reactions of fluorinated aromatic compounds. The catalyst's ligand environment would be crucial for both efficiency and selectivity.

Kinetic Studies and Determination of Reaction Rates

For a hypothetical reaction, such as the esterification with acetic acid, the rate law could be expressed as:

Rate = k[this compound]m[Acetic Acid]n

Where 'k' is the rate constant, and 'm' and 'n' are the reaction orders. These would be determined by systematically varying the initial concentrations of the reactants and measuring the initial reaction rate.

A kinetic study would also investigate the effect of temperature on the rate constant to determine the activation energy (Ea) using the Arrhenius equation. This provides insight into the energy barrier of the reaction.

Hypothetical Kinetic Data for the Esterification of this compound

| Experiment | Initial [Compound] (mol/L) | Initial [Acetic Acid] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁵ |

In this hypothetical scenario, doubling the concentration of this compound doubles the rate, suggesting the reaction is first order with respect to this reactant (m=1). Changing the concentration of acetic acid has no effect on the rate, suggesting it is zero order (n=0), which might occur if the acid is also acting as the solvent and is in large excess.

Further studies, analogous to those performed on naphthalene methylation, could explore the influence of catalysts, such as different solid acid catalysts, on the reaction rate and product selectivity under varying temperatures and space velocities. researchgate.net

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of 1 Difluoromethyl Naphthalene 7 Methanol

Spectroscopic Methodologies for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the proton, carbon, and fluorine environments within 1-(Difluoromethyl)naphthalene-7-methanol.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) core, the methanolic methylene (B1212753) protons (-CH₂OH), the hydroxyl proton (-OH), and the proton of the difluoromethyl group (-CHF₂). The aromatic protons would appear in the downfield region (typically δ 7.5-8.5 ppm), with their splitting patterns (doublets, triplets, singlets) dictated by their positions and couplings to adjacent protons. The methylene protons of the methanol (B129727) group would likely appear as a singlet or a doublet around δ 4.8 ppm, which may show coupling to the hydroxyl proton. The hydroxyl proton itself often appears as a broad singlet that is exchangeable with deuterium (B1214612) oxide (D₂O). A key feature would be the signal for the difluoromethyl proton, which is expected to be a triplet in the region of δ 6.6-7.0 ppm due to coupling with the two equivalent fluorine atoms (²JH-F).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The naphthalene ring will exhibit a set of signals in the aromatic region (δ 120-140 ppm). The carbon of the methanol group (-CH₂OH) is anticipated to resonate around δ 65 ppm. A highly characteristic signal would be that of the difluoromethyl carbon (-CHF₂), which would appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F), likely in the range of δ 110-120 ppm. For the closely related compound, [7-(fluoromethyl)-2-naphthyl]methanol, the methanolic carbon appears at δ 65.51 ppm. researchgate.net

¹⁹F NMR Spectroscopy: ¹⁹F NMR is crucial for confirming the presence and nature of the difluoromethyl group. The spectrum is expected to show a single signal, as the two fluorine atoms are chemically equivalent. This signal would be split into a doublet due to coupling with the single proton of the difluoromethyl group (²JF-H). The chemical shift for difluoromethyl groups attached to an aromatic ring typically falls in the range of δ -90 to -120 ppm relative to a standard like CFCl₃. rsc.orgcolorado.edu

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.5 - 8.5 | m | - | Aromatic-H |

| ¹H | 6.6 - 7.0 | t | ²JH-F ≈ 56-59 | -CHF₂ |

| ¹H | ~4.8 | s or d | ³JH-H | -CH₂OH |

| ¹H | Variable | br s | - | -OH |

| ¹³C | 120 - 140 | m | - | Aromatic-C |

| ¹³C | 110 - 120 | t | ¹JC-F ≈ 240 | -CHF₂ |

| ¹³C | ~65 | s | - | -CH₂OH |

| ¹⁹F | -90 to -120 | d | ²JF-H ≈ 56-59 | -CHF₂ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₁₂H₁₀F₂O), the theoretical exact mass can be calculated and compared to the experimental value, typically with an accuracy of less than 5 ppm.

The calculated monoisotopic mass of the neutral molecule is 208.0700 g/mol . In electrospray ionization (ESI) positive mode, the protonated molecule [M+H]⁺ would be observed with a calculated m/z of 209.0778.

Furthermore, the fragmentation pattern observed in the mass spectrum gives valuable structural information. Key expected fragmentation pathways for this compound include:

Loss of a water molecule (-18 Da) from the methanol group to give a prominent [M-H₂O]⁺ ion.

Loss of the hydroxyl group (-17 Da).

Fragmentation involving the difluoromethyl group, such as the loss of a fluorine atom or the entire -CHF₂ group.

Cleavage of the C-C bond between the naphthalene ring and the methanol group.

Table 2: Predicted HRMS Fragments for this compound

| m/z (Predicted) | Formula | Description |

| 209.0778 | [C₁₂H₁₁F₂O]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 191.0672 | [C₁₂H₉F₂O]⁺ | Loss of H₂O from [M+H]⁺ |

| 157.0608 | [C₁₁H₈F]⁺ | Loss of H₂O and CHF from [M+H]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key structural features.

The presence of the hydroxyl group (-OH) from the methanol moiety will be indicated by a strong, broad absorption band in the region of 3600-3200 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic naphthalene ring will appear as a series of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene (-CH₂) group will be observed just below 3000 cm⁻¹. vscht.cznasa.gov The aromatic C=C stretching vibrations will produce several medium to weak bands in the 1600-1450 cm⁻¹ region. researchgate.net One of the most diagnostic sets of signals will be the strong C-F stretching absorptions for the difluoromethyl group, which are expected in the 1150-1050 cm⁻¹ region. rsc.org A C-O stretching vibration for the primary alcohol is also expected around 1050-1000 cm⁻¹. vscht.cz

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3600 - 3200 | Strong, Broad | O-H | Stretching |

| 3100 - 3000 | Weak to Medium | Aromatic C-H | Stretching |

| < 3000 | Medium | Aliphatic C-H | Stretching |

| 1600 - 1450 | Medium to Weak | Aromatic C=C | Stretching |

| 1150 - 1050 | Strong | C-F | Stretching |

| 1050 - 1000 | Medium to Strong | C-O | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly for those containing chromophores like aromatic rings. The UV-Vis spectrum of this compound will be dominated by the π → π* transitions of the naphthalene ring system.

Table 4: Predicted UV-Vis Absorption Maxima for this compound (in Methanol or Ethanol)

| λmax (nm) | Description |

| ~220 | Strong π → π* transition |

| 250 - 290 | Structured π → π* transitions |

| > 300 | Weaker π → π* transitions |

Chromatographic Separation Techniques for Purity Analysis and Isolation

Chromatographic techniques are essential for separating the target compound from any impurities, starting materials, or by-products, thereby allowing for its isolation and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of non-volatile organic compounds. A reversed-phase HPLC (RP-HPLC) method would be highly suitable for analyzing this compound.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, would be used. The mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient separation of compounds with a range of polarities.

Detection is typically achieved using a UV detector set at one of the absorption maxima of the naphthalene chromophore (e.g., 220 nm or 275 nm) to ensure high sensitivity. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all observed peaks.

Table 5: Proposed HPLC Conditions for Purity Analysis of this compound

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water (with optional 0.1% formic acid or trifluoroacetic acid) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient (e.g., 50% B to 100% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~220 nm or 275 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds. For this compound, GC, particularly when coupled with a Flame Ionization Detector (GC-FID), serves as a primary method for assessing its purity. The technique separates the target compound from any starting materials, byproducts, or degradation products based on differences in their boiling points and interactions with the stationary phase of the GC column.

The process involves injecting a small, vaporized sample into a carrier gas stream (typically an inert gas like helium or nitrogen) that flows through a long, thin, coated tube known as the capillary column. Due to the difluoromethyl and hydroxyl moieties, this compound is expected to have a higher boiling point than unsubstituted naphthalene. Therefore, a temperature-programmed method, where the column temperature is gradually increased, is essential for achieving good separation and sharp peak shapes.

Research on related naphthalene derivatives supports the utility of GC in their analysis. For instance, GC has been effectively used to monitor the progress of reactions involving fluorinated naphthalene compounds, confirming its suitability for this class of molecules. researchgate.net The purity is calculated by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. regulations.gov

Below are typical instrumental conditions that would be applied for the analysis of this compound, adapted from established methods for naphthalene analysis. regulations.gov

| Parameter | Value/Condition |

|---|---|

| Instrument | Gas Chromatograph with FID Detector |

| Column | HP-5 (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injector Temperature | 270 °C |

| Detector Temperature | 300 °C |

| Oven Temperature Program | Initial 120°C for 2 min, ramp at 15°C/min to 300°C, hold for 10 min |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide valuable information about molecular connectivity, only single-crystal X-ray crystallography can furnish an unambiguous, three-dimensional model of a molecule in the solid state. This technique is the gold standard for determining absolute configuration, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

To perform this analysis, a high-quality single crystal of this compound must first be grown. This is typically achieved by slow evaporation of a saturated solution or by vapor diffusion. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The resulting diffraction data are then processed computationally to generate an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined.

Studies on other naphthalene derivatives have successfully used X-ray diffraction to elucidate their structures. mdpi.comnih.gov For example, the crystal structure of N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine) was determined to belong to the monoclinic P2₁/c space group. mdpi.com Similarly, naphthalen-1-ylmethanol was found to crystallize in the orthorhombic Pbca space group, with its molecules linked by hydrogen bonds to form infinite chains. nih.gov

For this compound, X-ray crystallography would definitively confirm the substitution pattern on the naphthalene ring and reveal the conformation of the difluoromethyl and methanol groups. Furthermore, it would provide invaluable insight into the packing of the molecules in the crystal lattice, highlighting any hydrogen bonds formed by the methanol group, which significantly influence the compound's physical properties.

The data generated from such an analysis would be presented in a standardized format, as illustrated in the hypothetical table below.

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₁₂H₁₀F₂O |

| Formula Weight | 208.20 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.51 |

| b (Å) | 12.34 |

| c (Å) | 9.76 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 988.4 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.398 |

Theoretical and Computational Chemistry Studies of 1 Difluoromethyl Naphthalene 7 Methanol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule. For 1-(Difluoromethyl)naphthalene-7-methanol, these calculations would reveal insights into its stability, reactivity, and spectroscopic properties.

Methodology: Density Functional Theory (DFT) is a common method for these calculations, often with a functional like B3LYP and a basis set such as 6-311++G(d,p). This combination offers a good balance of accuracy and computational cost for organic molecules.

Expected Research Findings:

Molecular Orbital Analysis: Calculations would determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Electron Density Distribution: Analysis of the electron density would identify regions of high and low electron concentration, indicating nucleophilic and electrophilic sites, respectively. The electronegative fluorine and oxygen atoms are expected to create significant polarization.

Mulliken and Natural Population Analysis (NPA): These analyses would assign partial charges to each atom, quantifying the electron distribution and providing a more detailed picture of the molecule's polarity.

Table 1: Hypothetical Calculated Electronic Properties

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.5 D |

Molecular Modeling Approaches for Predicting Reactivity and Selectivity

Molecular modeling would be employed to predict how this compound might behave in chemical reactions.

Methodology: Transition state theory combined with quantum chemical calculations can be used to model reaction pathways. By locating and characterizing the transition state structures for potential reactions, the activation energies can be calculated, providing a measure of the reaction rate.

Expected Research Findings:

Reactivity Indices: Fukui functions and local softness calculations derived from DFT would pinpoint the most reactive sites for nucleophilic, electrophilic, and radical attacks. For instance, the carbon of the methanol (B129727) group might be susceptible to nucleophilic attack, while the naphthalene (B1677914) ring could undergo electrophilic substitution.

Reaction Pathway Analysis: For a given reaction, such as the oxidation of the methanol group or substitution on the naphthalene ring, computational modeling can map out the entire energy profile. This would help in predicting the most favorable reaction pathway and the likely products.

Computational Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. unibo.it

Methodology: Time-Dependent DFT (TD-DFT) is a powerful tool for predicting UV-Vis spectra, while standard DFT calculations can accurately predict IR and NMR spectra. nsf.gov

Expected Research Findings:

NMR Spectra: Calculations would predict the 1H, 13C, and 19F NMR chemical shifts. researchgate.net The predicted shifts for the difluoromethyl group and the aromatic protons would be particularly important for structural confirmation.

IR Spectra: The vibrational frequencies and their intensities would be calculated. Key vibrational modes to look for would include the O-H stretch of the methanol group, the C-F stretches of the difluoromethyl group, and the characteristic C-H and C=C vibrations of the naphthalene ring.

UV-Vis Spectra: TD-DFT calculations would predict the electronic transitions, corresponding to the absorption bands in the UV-Vis spectrum. These transitions are typically π-π* transitions within the naphthalene ring system.

Table 2: Hypothetical Predicted Spectroscopic Data

| Spectrum | Key Peak/Shift | Predicted Value |

| 1H NMR | -CHF2 | 6.5 - 7.0 ppm (triplet) |

| 13C NMR | -CHF2 | 110 - 115 ppm (triplet) |

| 19F NMR | -CHF2 | -120 to -130 ppm (doublet) |

| IR | O-H stretch | ~3400 cm-1 |

| IR | C-F stretch | 1100 - 1000 cm-1 |

| UV-Vis | λmax | ~280 nm, ~320 nm |

Conformational Analysis and Stereochemical Implications

The presence of the flexible difluoromethyl and methanol groups means that this compound can exist in multiple conformations.

Methodology: A systematic conformational search would be performed by rotating the single bonds. The energy of each resulting conformer would then be calculated using DFT to identify the most stable, low-energy conformations.

Expected Research Findings:

Potential Energy Surface: The analysis would generate a potential energy surface, illustrating the energy of the molecule as a function of the rotation around key single bonds. This would reveal the energy barriers between different conformers.

Stable Conformers: It is likely that the most stable conformers are influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding. The orientation of the difluoromethyl and methanol groups relative to the naphthalene ring would be determined for each stable conformer. The impact of fluorine substitution on the conformational profile of alkane chains has been shown to be significant. nih.gov

Investigation of Intramolecular and Intermolecular Hydrogen Bonding Interactions

The hydroxyl group of the methanol substituent can participate in both intramolecular and intermolecular hydrogen bonding.

Methodology: Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are powerful computational tools for studying non-covalent interactions like hydrogen bonds. mdpi.com

Expected Research Findings:

Intramolecular Hydrogen Bonding: NBO analysis could reveal the possibility of a weak intramolecular hydrogen bond between the hydroxyl hydrogen and one of the fluorine atoms of the difluoromethyl group, or with the π-system of the naphthalene ring. researchgate.net The strength and geometry of such an interaction would be quantified.

Intermolecular Hydrogen Bonding: In the condensed phase, intermolecular hydrogen bonding between the hydroxyl groups of two separate molecules would likely be a dominant interaction, leading to the formation of dimers or larger aggregates. rsc.org Computational modeling of a dimer of this compound would provide insights into the strength and nature of these interactions. The dynamic nature of solvation and its effect on hydrogen bonding could also be explored. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

A Pivotal Building Block for Complex Molecules

The strategic placement of the difluoromethyl and hydroxymethyl groups on the naphthalene (B1677914) scaffold makes 1-(Difluoromethyl)naphthalene-7-methanol a highly valuable starting material for the synthesis of more complex and functionally diverse molecules. The hydroxymethyl group serves as a versatile handle for a wide array of chemical transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, and conversion to halides for subsequent nucleophilic substitution or cross-coupling reactions.

The presence of the difluoromethyl group (CHF2) imparts unique electronic properties and can significantly influence the conformational preferences and metabolic stability of the resulting molecules. This is of particular interest in medicinal chemistry, where the introduction of fluorine atoms is a well-established strategy for enhancing the pharmacological profile of drug candidates. While specific, publicly available examples of complex molecules synthesized directly from this compound are still emerging in the literature, its structural motifs are present in various advanced intermediates. For instance, related difluoromethylated naphthalene structures are key components in the synthesis of inhibitors for enzymes such as β-secretase (BACE-1), which is a target in Alzheimer's disease research. acs.org

A Gateway to Novel Fluorinated Scaffolds

The development of novel fluorinated scaffolds is a major focus in modern chemistry, driven by the significant impact of fluorine on the properties of organic molecules. This compound is a key precursor for the generation of a variety of fluorinated naphthalene-based scaffolds. The difluoromethyl group itself is a bioisostere for hydroxyl, thiol, or even amide groups, offering a way to modulate the physicochemical properties of a molecule, such as lipophilicity and acidity, without drastically altering its shape.

Synthetic strategies can leverage the reactivity of the hydroxymethyl group to build upon the fluorinated naphthalene core. For example, conversion of the alcohol to an electrophilic species allows for the introduction of various nucleophiles, leading to a diverse library of fluorinated compounds. The resulting scaffolds are of significant interest for the development of new pharmaceuticals and agrochemicals, where the presence of the difluoromethylnaphthalene moiety can enhance bioactivity and metabolic resistance.

An Intermediate in the Synthesis of Diverse Naphthalene-Containing Compounds

Beyond its direct use, this compound serves as a crucial intermediate in multi-step synthetic sequences aimed at producing a wide range of substituted naphthalene-containing compounds. The synthesis of a related compound, [7-(fluoromethyl)-2-naphthyl]methanol, highlights the utility of such bifunctional naphthalenes. In this work, the analogous compound was synthesized from 2,7-bis(bromomethyl)naphthalene (B1600061) through a two-step sequence of partial halogen exchange followed by hydrolysis. researchgate.net This underscores the potential for selective manipulation of the functional groups on the naphthalene core.